molecular formula C19H19N5O3 B4073603 1-(4-nitrophenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine

1-(4-nitrophenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine

Cat. No.: B4073603
M. Wt: 365.4 g/mol
InChI Key: ZVPWCDOFMSEUGJ-UHFFFAOYSA-N
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Description

1-(4-nitrophenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group and a phenyl-1,2,4-oxadiazolylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-nitrophenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine typically involves multiple steps:

  • Formation of the 1,2,4-oxadiazole ring: : This can be achieved by the cyclization of a suitable hydrazide with a nitrile. For example, phenylhydrazide can react with benzonitrile under acidic or basic conditions to form the 1,2,4-oxadiazole ring.

  • Attachment of the oxadiazole to the piperazine: : The oxadiazole derivative can be further reacted with a piperazine derivative. This step often involves the use of a suitable linker, such as a halomethyl group, to facilitate the coupling reaction.

  • Nitration of the phenyl ring: : The final step involves the nitration of the phenyl ring attached to the piperazine. This can be done using a nitrating agent such as nitric acid in the presence of sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and improved safety.

Chemical Reactions Analysis

Types of Reactions

1-(4-nitrophenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.

    Oxidation: The phenyl groups can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Reduction: 1-(4-aminophenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine.

    Substitution: Various N-alkyl or N-acyl derivatives of the piperazine ring.

    Oxidation: Oxidized phenyl derivatives, potentially forming quinones.

Scientific Research Applications

1-(4-nitrophenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential pharmacophore for developing new drugs, particularly those targeting the central nervous system or exhibiting antimicrobial activity.

    Materials Science: The compound’s unique structure may be useful in the design of novel materials with specific electronic or photophysical properties.

    Chemical Biology: It can be used as a probe to study biological systems, particularly in understanding the interactions of piperazine derivatives with various biological targets.

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine would depend on its specific application. In medicinal chemistry, for example, it might interact with neurotransmitter receptors or enzymes, modulating their activity. The nitrophenyl and oxadiazole groups could play roles in binding to specific molecular targets, while the piperazine ring might influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1-(4-nitrophenyl)piperazine: Lacks the oxadiazole group, potentially altering its biological activity and chemical reactivity.

    4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine: Lacks the nitrophenyl group, which might affect its pharmacological profile.

    1-(4-aminophenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine: The amino group could significantly change its reactivity and interaction with biological targets.

Uniqueness

1-(4-nitrophenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine is unique due to the combination of the nitrophenyl and oxadiazole groups, which can confer distinct electronic properties and reactivity patterns. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c25-24(26)17-8-6-16(7-9-17)23-12-10-22(11-13-23)14-18-20-19(21-27-18)15-4-2-1-3-5-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPWCDOFMSEUGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=NO2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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